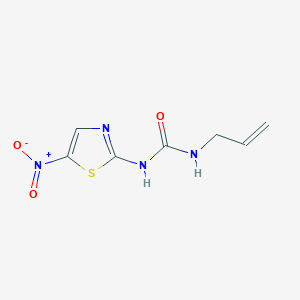
N-(5-Nitro-1,3-thiazol-2-yl)-N'-prop-2-en-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- is a chemical compound that features a urea moiety substituted with a 5-nitro-2-thiazolyl group and a 2-propen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- typically involves the reaction of 5-nitro-2-thiazolylamine with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms.
Scientific Research Applications
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolyl ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Urea, n-(5-nitro-2-thiazolyl)-n-ethyl-
- Urea, n-(5-nitro-2-thiazolyl)-n-methyl-
Uniqueness
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- is unique due to the presence of the 2-propen-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.
Properties
CAS No. |
26173-34-2 |
|---|---|
Molecular Formula |
C7H8N4O3S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C7H8N4O3S/c1-2-3-8-6(12)10-7-9-4-5(15-7)11(13)14/h2,4H,1,3H2,(H2,8,9,10,12) |
InChI Key |
APJDCCZXZXKXNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


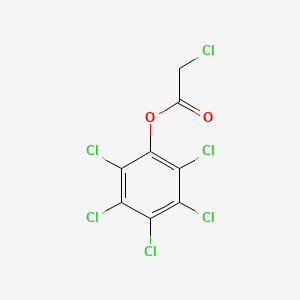
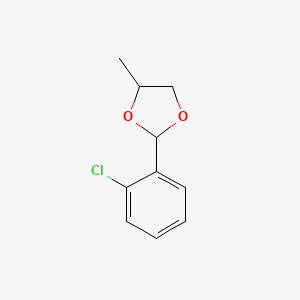
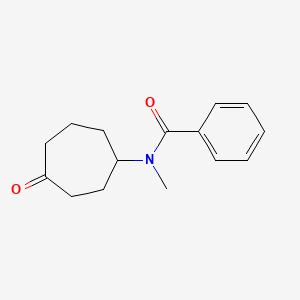

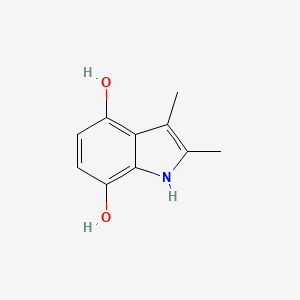
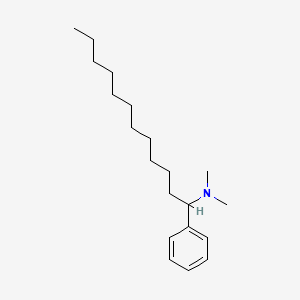
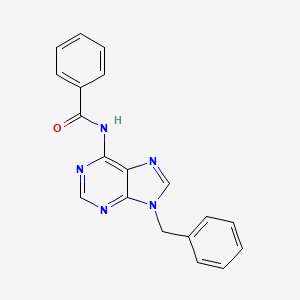
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
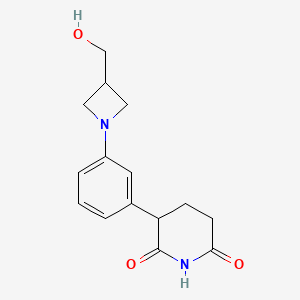
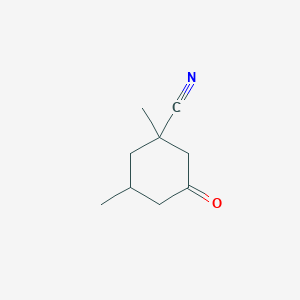
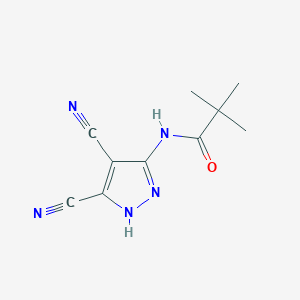
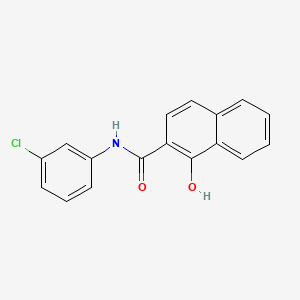
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
